
1,2-Bis((4-methoxyphenyl)thio)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis((4-methoxyphenyl)thio)ethane can be synthesized through the reaction of 4-methoxythiophenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the reactants to a temperature range of 130-150°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-pressure reaction vessels and continuous monitoring of reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
1,2-Bis((4-methoxyphenyl)thio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2-Bis((4-methoxyphenyl)thio)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,2-Bis((4-methoxyphenyl)thio)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include oxidative stress response and signal transduction .
類似化合物との比較
1,2-Bis((4-methoxyphenyl)thio)ethane can be compared with other similar compounds such as:
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated flame retardant with different chemical properties and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane: A compound with similar structural features but different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of methoxy and phenylthio groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H18O2S2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
1-methoxy-4-[2-(4-methoxyphenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
DZIMWCTUBBVQON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
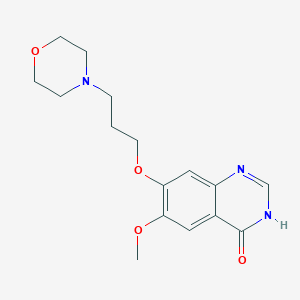
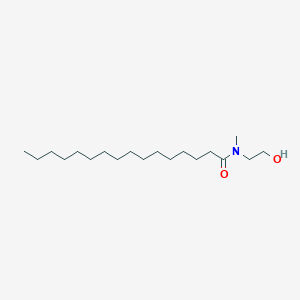
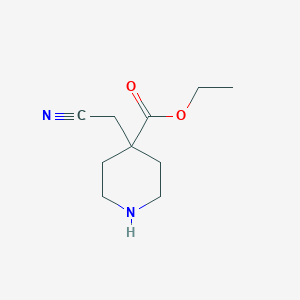

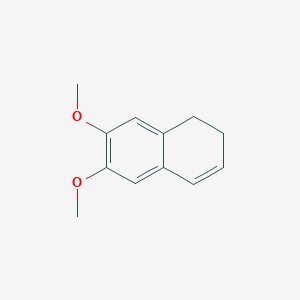
![(4R)-4-methyl-4-[2-(1-methylpyrrol-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B8540502.png)
![2-(4-Cyanophenylimino)-3-thia-1-azaspiro[4.4]nonane](/img/structure/B8540510.png)
![1-(2,6-Dichlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8540515.png)
![Methyl 7-[(2R)-2-formyl-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B8540519.png)

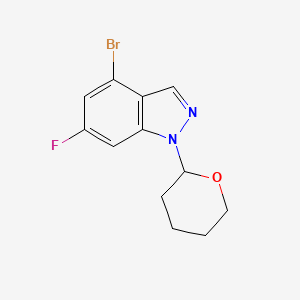
![N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine](/img/structure/B8540546.png)
![1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(1-methyl-1-phenylethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B8540554.png)

